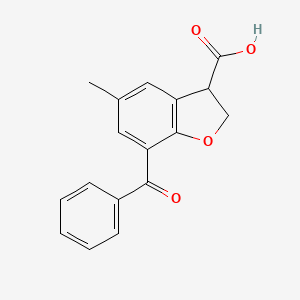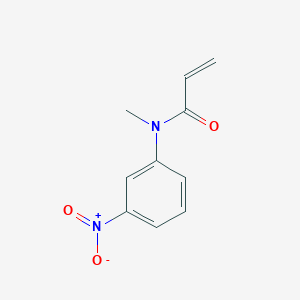
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate chain, which is further substituted with a 4-amino-2-fluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-amino-2-fluorophenoxy)butanoate typically involves a multi-step process. One common method includes the reaction of 4-amino-2-fluorophenol with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The amino and fluorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent .
Aplicaciones Científicas De Investigación
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-amino-2-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The amino and fluorophenoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(4-cyano-2-fluorophenoxy)butanoate
- Ethyl 4-(4-methyl-2-fluorophenoxy)butanoate
- Ethyl 4-(4-chloro-2-fluorophenoxy)butanoate
Uniqueness
Ethyl 4-(4-amino-2-fluorophenoxy)butanoate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16FNO3 |
|---|---|
Peso molecular |
241.26 g/mol |
Nombre IUPAC |
ethyl 4-(4-amino-2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H16FNO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(14)8-10(11)13/h5-6,8H,2-4,7,14H2,1H3 |
Clave InChI |
OJYWXGAFZYJRQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(C=C(C=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)

![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)


![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)




